molecular formula C56H60Cl4CuN8 B12955517 Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride

Cat. No.: B12955517
M. Wt: 1050.5 g/mol
InChI Key: BDDRHYKDJIKRRC-UHFFFAOYSA-J
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Description

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is a synthetic porphyrin compound. It is a water-soluble porphyrin with a copper ion at its core, surrounded by four N,N,N-trimethylanilinium groups. This compound is known for its unique photophysical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride typically involves the reaction of meso-Tetra (4-N,N,N-trimethylanilinium) porphine with a copper salt, such as copper(II) chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metallation of the porphyrin ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride exerts its effects involves the interaction of its copper center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is unique due to its specific substituents and the presence of a copper ion, which imparts distinct photophysical properties. These properties make it particularly useful in applications such as photodynamic therapy and catalysis .

Properties

Molecular Formula

C56H60Cl4CuN8

Molecular Weight

1050.5 g/mol

IUPAC Name

copper;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-22,24-diid-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H60N8.4ClH.Cu/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;;/h13-36H,1-12H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

BDDRHYKDJIKRRC-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

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